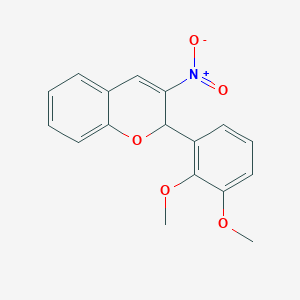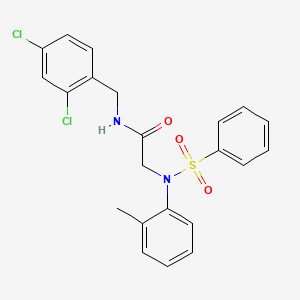![molecular formula C21H20N2O4S B5121817 N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
作用机制
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide works by binding to the RAC1 protein and inhibiting its activity. RAC1 is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide prevents RAC1 from binding to GTP, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide inhibits the activation of RAC1, which in turn inhibits the activation of downstream signaling pathways involved in cell migration, proliferation, and differentiation. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to regulate the contractility of smooth muscle cells in the cardiovascular system. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1, which allows for the investigation of the role of RAC1 in various cellular processes. However, there are also limitations to the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in laboratory experiments. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may have off-target effects on other proteins or signaling pathways. In addition, the efficacy of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may vary depending on the cell type or experimental conditions.
未来方向
There are several future directions for the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in scientific research. One direction is the investigation of the role of RAC1 in cancer metastasis and the development of novel cancer therapies targeting RAC1. Another direction is the study of the role of RAC1 in cardiovascular disease, particularly in the regulation of blood pressure and vascular tone. Furthermore, the neuroprotective effects of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide suggest that it may have potential therapeutic applications in neurological disorders. Finally, the development of more specific and potent inhibitors of RAC1 may lead to the development of more effective therapies for a variety of diseases.
合成方法
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide involves several steps, including the reaction of 4-[(ethylamino)sulfonyl]aniline with 2-phenoxybenzoyl chloride, followed by purification and characterization of the product. The final compound is obtained as a white powder with a purity of greater than 98%.
科学研究应用
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that RAC1 may be a potential target for cancer therapy. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to study the role of RAC1 in cardiovascular disease, where it has been shown to regulate the contractility of smooth muscle cells. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to investigate the role of RAC1 in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-22-28(25,26)18-14-12-16(13-15-18)23-21(24)19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHLRVOHKLSGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)